(1-Phenylpropan-2-yl)(prop-2-yn-1-yl)amine hydrochloride

Overview

Description

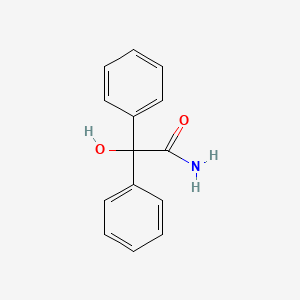

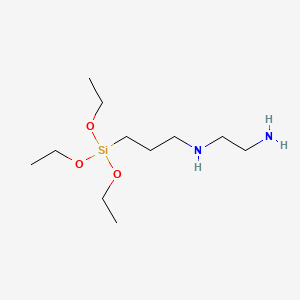

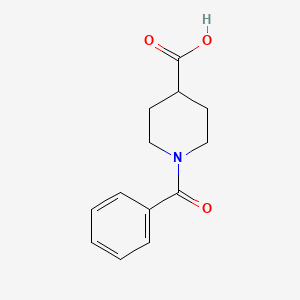

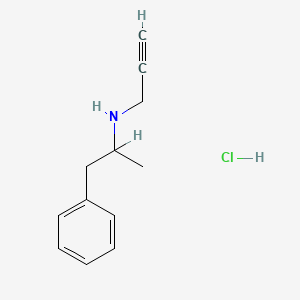

(1-Phenylpropan-2-yl)(prop-2-yn-1-yl)amine hydrochloride is a chemical compound with the molecular formula C12H15N·HCl. It is known for its applications in click chemistry, particularly in copper-catalyzed azide-alkyne cycloaddition reactions. This compound contains an alkyne group, making it a valuable reagent in various chemical syntheses .

Mechanism of Action

Target of Action

The primary target of (1-Phenylpropan-2-yl)(prop-2-yn-1-yl)amine hydrochloride is the enzyme Monoamine Oxidase (MAO) . This enzyme is responsible for the oxidative deamination of biogenic and xenobiotic amines . It plays a crucial role in the metabolism of neuroactive and vasoactive amines in the central nervous system and peripheral tissues .

Mode of Action

This compound acts as an irreversible selective MAO-B inhibitor . It binds to the active site of the enzyme and inhibits its activity, preventing the breakdown of monoamine neurotransmitters . This results in an increase in the levels of these neurotransmitters, which can have various effects on the body.

Biochemical Pathways

The inhibition of MAO-B by this compound affects several biochemical pathways. Primarily, it increases the concentration of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain . These neurotransmitters are involved in regulating mood, anxiety, and happiness.

Pharmacokinetics

It is known that the compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system .

Result of Action

The inhibition of MAO-B by this compound leads to an increase in the levels of monoamine neurotransmitters in the brain . This can result in improved mood and reduced anxiety, making the compound potentially useful in the treatment of conditions such as depression and anxiety disorders .

Biochemical Analysis

Biochemical Properties

(1-Phenylpropan-2-yl)(prop-2-yn-1-yl)amine hydrochloride plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with monoamine oxidase B (MAO-B), an enzyme that catalyzes the oxidation of monoamines. This compound acts as an inhibitor of MAO-B, thereby affecting the breakdown of neurotransmitters such as dopamine . Additionally, it can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, making it useful in click chemistry .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of MAO-B leads to increased levels of dopamine, which can affect neuronal signaling and potentially provide neuroprotective effects . Moreover, it has been observed to reduce oxidative stress and stabilize mitochondrial membranes, thereby preventing apoptosis in neuronal cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of MAO-B, inhibiting its activity and preventing the breakdown of monoamines . This inhibition results in increased levels of neurotransmitters, which can enhance neuronal communication. Additionally, the compound’s ability to participate in CuAAC reactions allows it to form stable triazole linkages with azide-containing molecules, facilitating the study of various biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under normal storage conditions, but its activity can degrade over extended periods . Long-term studies have shown that it maintains its inhibitory effects on MAO-B for several weeks, but prolonged exposure may lead to reduced efficacy . Additionally, in vitro studies have demonstrated that the compound can have sustained effects on cellular function, including prolonged neuroprotective effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it effectively inhibits MAO-B without causing significant adverse effects . At higher doses, the compound can exhibit toxic effects, including neurotoxicity and hepatotoxicity . Threshold effects have been observed, where doses above a certain level lead to a rapid increase in adverse effects, highlighting the importance of careful dosage management in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering metabolite levels . The compound’s interaction with MAO-B also influences the metabolic pathways of monoamines, leading to changes in neurotransmitter levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . The compound interacts with transporters and binding proteins, facilitating its uptake and distribution within cells . Its localization within specific tissues and cells can influence its overall activity and efficacy .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity. The compound is primarily localized in the mitochondria, where it exerts its neuroprotective effects by stabilizing mitochondrial membranes and reducing oxidative stress . Additionally, it can be found in the cytoplasm, where it interacts with various enzymes and proteins to modulate cellular processes . Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles, enhancing its functional specificity .

Preparation Methods

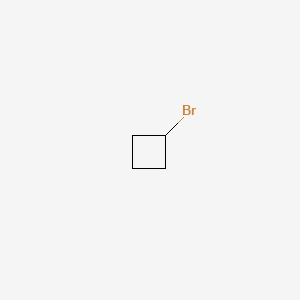

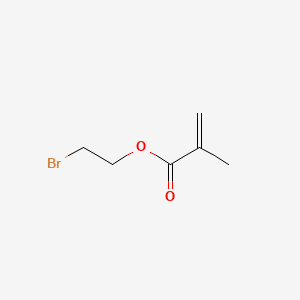

Synthetic Routes and Reaction Conditions: The synthesis of (1-Phenylpropan-2-yl)(prop-2-yn-1-yl)amine hydrochloride typically involves the reaction of (1-Phenylpropan-2-yl)amine with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality .

Chemical Reactions Analysis

Types of Reactions: (1-Phenylpropan-2-yl)(prop-2-yn-1-yl)amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The alkyne group can be oxidized to form carbonyl compounds.

Reduction: The compound can be reduced to form corresponding alkanes.

Substitution: The alkyne group can participate in substitution reactions with nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or osmium tetroxide are used under mild conditions.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Copper(I) catalysts in the presence of azides for click chemistry reactions.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alkanes.

Substitution: Formation of triazoles in click chemistry reactions.

Scientific Research Applications

(1-Phenylpropan-2-yl)(prop-2-yn-1-yl)amine hydrochloride has diverse applications in scientific research:

Chemistry: Used as a reagent in click chemistry for the synthesis of complex molecules.

Biology: Employed in bioconjugation techniques to label biomolecules.

Medicine: Investigated for its potential in drug development and delivery systems.

Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

- N-benzylprop-2-yn-1-amine hydrochloride

- Prop-2-yn-1-amine hydrochloride

- ®-N-(1-Phenylpropan-2-yl)prop-2-yn-1-amine hydrochloride

Comparison: (1-Phenylpropan-2-yl)(prop-2-yn-1-yl)amine hydrochloride is unique due to its specific alkyne group, which makes it highly reactive in click chemistry. Compared to similar compounds, it offers better stability and reactivity in forming triazole linkages .

Properties

IUPAC Name |

1-phenyl-N-prop-2-ynylpropan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N.ClH/c1-3-9-13-11(2)10-12-7-5-4-6-8-12;/h1,4-8,11,13H,9-10H2,2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJZZTCSJZCYCQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1)NCC#C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

18913-84-3 (Parent) | |

| Record name | Phenethylamine, alpha-methyl-N-2-propynyl-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002588967 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70948763 | |

| Record name | N-(1-Phenylpropan-2-yl)prop-2-yn-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70948763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2588-96-7 | |

| Record name | Phenethylamine, alpha-methyl-N-2-propynyl-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002588967 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(1-Phenylpropan-2-yl)prop-2-yn-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70948763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.